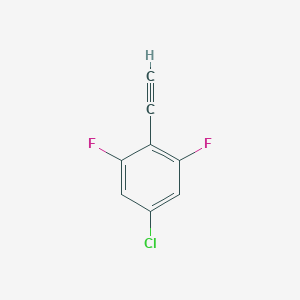

5-Chloro-2-ethynyl-1,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethynyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKKCHRUYAYPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Ethynyl 1,3 Difluorobenzene and Its Elaborated Derivatives

Advanced Synthetic Strategies for Complex 5-Chloro-2-ethynyl-1,3-difluorobenzene Analogues

The construction of intricate molecules derived from this compound relies on a toolkit of modern synthetic reactions. These strategies enable the introduction of diverse functional groups and the extension of the molecular framework, leading to a wide array of novel compounds.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex aromatic compounds. Reactions such as the Ullmann-type and Palladium-catalyzed couplings are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds on the fluorinated benzene (B151609) ring.

Ullmann-type Reactions: The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org While traditionally requiring harsh conditions, modern iterations of the Ullmann reaction employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org For the synthesis of analogues of this compound, an Ullmann-type coupling could be envisioned between a suitably functionalized 5-chloro-1,3-difluorobenzene derivative and a nucleophile. The reactivity in these reactions is often influenced by the nature of the substituents on the aryl halide, with electron-withdrawing groups generally accelerating the coupling. mdpi.com

Palladium-catalyzed Reactions (e.g., Sonogashira Coupling): Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira reaction, in particular, is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemrxiv.orgnih.gov This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. chemrxiv.org The synthesis of this compound itself likely involves a Sonogashira coupling between a 1-chloro-3,5-difluoro-2-halobenzene (iodo or bromo derivative) and a protected acetylene (B1199291) source, followed by deprotection.

For the elaboration of the this compound scaffold, the Sonogashira reaction provides a versatile platform for introducing a wide variety of substituents at the ethynyl (B1212043) terminus. The reaction conditions can be tuned by the choice of palladium catalyst, ligands, base, and solvent to optimize yields and accommodate a broad range of functional groups on the coupling partners. nih.govorganic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu2O on alumina | - | THF-DMA (9:1) | 2-Methyl-4-nitro-1-(phenylethynyl)benzene | - | chemrxiv.org |

| 4-Iodoacetophenone | Trimethylsilylacetylene | PdCl2 (5 mol%), CuI (6 mol%) | NEt3 | CDCl3 | 4-((Trimethylsilyl)ethynyl)acetophenone | 92 | researchgate.net |

| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Aryl-substituted alkynes | up to 97 | organic-chemistry.org |

This table presents examples of Sonogashira coupling reactions with substrates bearing some structural similarities to the target compound's precursors, illustrating the general conditions and potential yields.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The functionalization of the aromatic ring of this compound and its derivatives can be achieved through electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents (chloro, fluoro, and ethynyl groups).

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The fluorine and chlorine atoms are deactivating groups but are ortho-, para-directing. The ethynyl group is also a deactivating group and is meta-directing. The combined electronic effects of these substituents will determine the position of incoming electrophiles. For instance, nitration or halogenation would be expected to occur at positions dictated by the interplay of these directing effects, though the deactivated nature of the ring may require forcing conditions. The regioselectivity can be predicted by considering the stability of the intermediate carbocation (arenium ion). youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Due to the presence of strongly electron-withdrawing fluorine atoms, the benzene ring in this compound is activated towards nucleophilic aromatic substitution. mdpi.com A nucleophile can replace one of the fluorine atoms, particularly if there are additional activating groups on the ring. The chlorine atom is less prone to nucleophilic substitution compared to fluorine under typical SNAr conditions. These reactions provide a pathway to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic core. researchgate.netnih.gov

| Aromatic Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Octafluorotoluene | Phenothiazine | K2CO3, DMF, 60 °C | 10-(Perfluorotolyl)phenothiazine | 96 | mdpi.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | - | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | - | nih.gov |

| 2,4-Dichloroquinazoline | Amines | Various | 4-Amino-2-chloroquinazolines | - | nih.gov |

This table provides examples of nucleophilic aromatic substitution on polyhalogenated and activated aromatic rings, demonstrating the feasibility of such transformations.

Biocatalytic Approaches in Fluorinated Compound Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules, including fluorinated compounds. wpmucdn.com Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net

For the synthesis of complex analogues of this compound, biocatalytic methods could be employed for transformations such as selective hydrolysis, reduction, or oxidation of functional groups attached to the core structure. For example, engineered enzymes like ene-reductases have been used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, providing access to chiral fluorinated compounds. chemrxiv.orgchemrxiv.org Furthermore, biocatalytic platforms have been developed for the synthesis of chiral α-trifluoromethylated organoborons, which are versatile building blocks. nih.gov While direct enzymatic modification of the this compound core might be challenging, the derivatization of functional groups introduced by other means could be achieved with high stereocontrol using biocatalysts.

Stereochemical Considerations and Control in Derivatization

When synthesizing complex derivatives of this compound, the creation of stereocenters requires careful consideration and control. The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods.

For derivatives where a stereocenter is introduced in a side chain attached to the aromatic ring, asymmetric synthesis methodologies are employed. For instance, if a ketone is introduced via Friedel-Crafts acylation, its asymmetric reduction would lead to a chiral alcohol.

In cases where the derivatization leads to atropisomerism (axial chirality), the steric hindrance around the bond connecting the benzene ring to another moiety can restrict rotation, leading to separable enantiomers. The synthesis of such axially chiral compounds can be achieved through dynamic kinetic asymmetric reactions. cardiff.ac.uk

Biocatalytic desymmetrization of prochiral difluorobenzene derivatives is another powerful strategy to introduce chirality. Enzymes can selectively modify one of two identical functional groups in a symmetric molecule, leading to a chiral product with high enantiomeric excess. rsc.org

Reaction Mechanisms and Chemical Transformations Involving 5 Chloro 2 Ethynyl 1,3 Difluorobenzene

Mechanistic Pathways of Ethynyl (B1212043) Group Reactivity

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it a nucleophilic site amenable to a variety of addition and cyclization reactions. Its terminal position also provides a reactive C-H bond that is crucial for many metal-catalyzed processes.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC))

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. While the thermal reaction is slow and often produces a mixture of regioisomers, metal catalysis provides remarkable rate acceleration and absolute regiocontrol. organic-chemistry.orgwikipedia.org 5-Chloro-2-ethynyl-1,3-difluorobenzene serves as a versatile alkyne component in these transformations, with the choice of catalyst—typically copper or ruthenium—determining the resulting triazole isomer.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The Cu(I)-catalyzed reaction is the premier example of a click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov The mechanism is not a concerted cycloaddition but a stepwise process. nih.gov It begins with the formation of a copper(I) acetylide intermediate from this compound. This step is facilitated by the acidity of the terminal alkyne proton and often involves an in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgresearchgate.net The copper acetylide then complexes with the organic azide, activating it for cycloaddition. A sequence of steps involving a six-membered copper-containing intermediate leads to the formation of the triazole ring, followed by protonolysis to release the 1,4-disubstituted product and regenerate the copper catalyst. wikipedia.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

In contrast to the copper-catalyzed variant, ruthenium catalysis provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.org The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.orgnih.gov The proposed mechanism for RuAAC is fundamentally different from CuAAC and does not involve a metal acetylide intermediate. acs.org It is believed to proceed via the oxidative coupling of the coordinated azide and alkyne reactants to form a six-membered ruthenacycle intermediate. organic-chemistry.orgacs.org This is followed by reductive elimination, which forms the triazole product and regenerates the active Ru(II) catalyst. organic-chemistry.org A key advantage of the RuAAC is its tolerance for both terminal and internal alkynes, broadening its synthetic utility. acs.orgnih.gov

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|

| Catalyst | Copper(I) species, often from Cu(II) salts + reducing agent | Ruthenium(II) complexes, e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD) |

| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Key Intermediate | Copper(I) acetylide | Six-membered ruthenacycle |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Mechanism Summary | Stepwise ligation involving a copper acetylide | Oxidative coupling followed by reductive elimination |

Hydration, Halogenation, and Hydrohalogenation Reactions of the Alkyne

The ethynyl group readily undergoes electrophilic addition reactions. The regiochemical outcome of these reactions is determined by the nature of the reagents and reaction conditions, following established principles of alkyne chemistry.

Hydration: The addition of water across the triple bond of this compound can be controlled to yield different products.

Markovnikov Hydration: In the presence of aqueous acid (H₂SO₄) and a mercury(II) sulfate (B86663) catalyst, hydration follows Markovnikov's rule. libretexts.org The initial electrophilic attack of the mercuric ion leads to a vinylic carbocation that is most stable on the carbon adjacent to the aromatic ring. libretexts.org Subsequent attack by water and protodemercuration yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of a methyl ketone. libretexts.orgkhanacademy.org

Anti-Markovnikov Hydration: A complementary reaction, hydroboration-oxidation, achieves anti-Markovnikov hydration. libretexts.org Reaction with a borane (B79455) reagent (e.g., BH₃ or a bulky borane like disiamylborane), followed by oxidative workup with hydrogen peroxide and base, adds the hydroxyl group to the terminal carbon. youtube.com This process also forms an enol intermediate, which tautomerizes to yield an aldehyde. libretexts.org

Halogenation: The reaction with one equivalent of a halogen such as chlorine (Cl₂) or bromine (Br₂) leads to the addition of two halogen atoms across the triple bond. masterorganicchemistry.com The mechanism is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comlibretexts.org The nucleophilic attack by the released halide ion on this bridged intermediate occurs from the opposite face, resulting in a stereoselective anti-addition to give the (E)-1,2-dihaloalkene product. libretexts.org Addition of a second equivalent of the halogen results in a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethynyl group also follows Markovnikov's rule. libretexts.orgmasterorganicchemistry.com The initial protonation of the alkyne by HX forms the more stable vinylic carbocation at the carbon attached to the aromatic ring. masterorganicchemistry.com Subsequent attack by the halide anion (X⁻) yields a vinyl halide. If a second equivalent of HX is present, a second addition occurs, also following Markovnikov's rule, to produce a geminal dihalide, where both halogens are attached to the same carbon. jove.comkhanacademy.org An alternative termolecular mechanism that avoids the formation of an unstable vinylic carbocation has also been proposed. jove.comyoutube.com In the specific case of HBr addition in the presence of peroxides, the reaction proceeds via a radical mechanism, leading to the anti-Markovnikov product. libretexts.orgjove.com

Reactivity and Selectivity of the Substituted Difluorobenzene Ring

Nucleophilic Substitution of Halogens on the Aromatic Ring

The electron-deficient nature of the polyhalogenated ring makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). wikipedia.orgbyjus.com This reaction is not an Sₙ1 or Sₙ2 process but proceeds via an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the attack of a nucleophile (Nu⁻) on a carbon atom bearing a good leaving group (a halogen in this case). This attack is favored because the strong electron-withdrawing effects of the other ring substituents have created a partial positive charge on the ring carbons.

The nucleophilic attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the site of attack and is effectively stabilized by the electron-withdrawing substituents. In the final, fast step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

In this compound, both fluorine and chlorine can act as leaving groups. The SₙAr reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Substitution at C5 (Cl): The chlorine atom is ortho to one fluorine (C6-ethynyl) and para to another fluorine (C1). This position is well-activated for nucleophilic attack.

Substitution at C1 or C3 (F): The fluorine atoms are also ortho and para to other halogens, activating these sites as well.

While C-F bonds are stronger than C-Cl bonds, fluoride (B91410) is a better leaving group than chloride in many SₙAr reactions because the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the incoming negative charge in the rate-determining addition step. masterorganicchemistry.com Therefore, competition between substitution at the chloro- and fluoro-substituted positions is possible, with the precise outcome depending on the nucleophile and reaction conditions.

Radical Reactions and Single-Electron Transfer (SET) Processes in Aromatic Functionalization

Aryl halides can be converted into highly reactive aryl radicals through single-electron transfer (SET) processes. nih.gov This transformation can be initiated by various means, including photoredox catalysis, transition metals, or strong chemical reductants. nih.govrsc.orgresearchgate.net In the case of this compound, an electron can be transferred to the molecule to form a radical anion. This intermediate rapidly fragments, cleaving the weakest carbon-halogen bond—typically the C-Cl bond—to release a chloride ion and generate a 2,6-difluoro-4-ethynylphenyl radical. nih.gov

Once formed, this aryl radical can participate in a variety of subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent to form 1-ethynyl-3,5-difluorobenzene.

Coupling Reactions: It can be trapped by other radical species or participate in cross-coupling reactions to form new C-C or C-heteroatom bonds. organic-chemistry.org

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating polymerization or other addition-fragmentation cascades.

Radical functionalization can also occur at C-H bonds under certain conditions, often promoted by radical initiators or photocatalysts, providing an alternative pathway for derivatization. wikipedia.orgresearchgate.netmcgill.ca

Intramolecular Cyclization and Rearrangement Pathways

The presence of the ethynyl group in this compound opens up possibilities for various intramolecular cyclization and rearrangement reactions, typically promoted by heat, light, or transition metal catalysts. These pathways are crucial for the synthesis of complex polycyclic and heterocyclic structures.

One potential transformation is the Bergman cyclization, a reaction that involves the cycloaromatization of an enediyne. While this compound is not an enediyne itself, it can be a precursor to substrates for such reactions. For instance, dimerization or coupling with another alkyne could lead to a molecule capable of undergoing this type of cyclization to form a highly reactive p-benzyne diradical intermediate. The substitution pattern on the aromatic ring would influence the stability and subsequent reactivity of this intermediate.

Another plausible pathway involves transition-metal-catalyzed cycloisomerization reactions. Catalysts based on gold, platinum, or palladium are known to activate the alkyne bond towards nucleophilic attack. Intramolecular cyclization could occur if a suitable nucleophile is present on a side chain attached to the aromatic ring. In the absence of an external nucleophile, reactions such as oligomerization or polymerization might be favored.

Rearrangement reactions, such as the Meyer-Schuster rearrangement, could occur if the ethynyl group is first converted to a propargyl alcohol. Subsequent acid-catalyzed rearrangement would yield an α,β-unsaturated carbonyl compound. The halogen substituents on the benzene (B151609) ring would remain spectators in this type of transformation but would influence the electronic properties of the resulting ketone or aldehyde.

Below is a table illustrating hypothetical intramolecular cyclization pathways for derivatives of this compound.

| Reaction Type | Hypothetical Reactant Derivative | Potential Product | Conditions |

| Bergman Cyclization | Dimer of this compound | Polycyclic aromatic compound | High Temperature |

| Metal-Catalyzed Cycloisomerization | A derivative with a tethered nucleophile (e.g., -OH, -NH2) | Fused heterocyclic compound | Au, Pt, or Pd catalyst |

| Radical Cyclization | Reaction with a radical initiator | Fused ring system containing a new C-C bond | Radical Initiator (e.g., AIBN) |

This table is illustrative and based on general principles of alkyne chemistry, as specific experimental data for this compound is not available.

Influence of Fluorine and Chlorine Substituents on Reaction Kinetics and Thermodynamics

The fluorine and chlorine atoms on the benzene ring of this compound exert significant electronic and steric effects that modulate the molecule's reactivity, thereby influencing the kinetics and thermodynamics of its chemical transformations.

Electronic Effects:

Both fluorine and chlorine are electronegative atoms and therefore exhibit a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, to a lesser extent, the ethynyl group. The two fluorine atoms, being more electronegative and positioned ortho and para to the ethynyl group's point of attachment (C2), exert a more pronounced inductive withdrawal than the chlorine atom at C5.

Conversely, as halogens, both fluorine and chlorine possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). This mesomeric effect is generally weaker for halogens compared to their inductive effect. The electron-withdrawing nature of the substituents generally deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, should a suitable leaving group be present.

For reactions involving the ethynyl group, the strong inductive effect of the halogens can increase the acidity of the terminal alkyne proton, facilitating its removal by a base in reactions such as Sonogashira coupling.

Kinetic and Thermodynamic Implications:

The electron-withdrawing nature of the halogen substituents can influence the transition state energies of reactions. For example, in metal-catalyzed cyclization reactions, the electron-poor nature of the alkyne may affect its coordination to the metal center, thereby altering the reaction rate.

The table below summarizes the expected influence of the halogen substituents on the reactivity of this compound.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Expected Impact on Ethynyl Group Reactivity |

| Fluorine | 1 | Strong | Weak | Increases acidity of terminal proton; may influence metal coordination. |

| Fluorine | 3 | Strong | Weak | Increases acidity of terminal proton; may influence metal coordination. |

| Chlorine | 5 | Moderate | Weak | Contributes to the overall electron-withdrawing character of the ring. |

This table provides a qualitative analysis based on established electronic effects of halogen substituents on aromatic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Ethynyl 1,3 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for delineating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms within a molecule.

The ¹H NMR spectrum of 5-Chloro-2-ethynyl-1,3-difluorobenzene is anticipated to display distinct signals for the aromatic and ethynyl (B1212043) protons. The ethynyl proton is expected to appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic region would likely show two signals corresponding to the two non-equivalent aromatic protons. Due to the substitution pattern, these protons will exhibit complex splitting patterns arising from proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The ethynyl carbons are expected to resonate in the range of δ 80-90 ppm. The aromatic carbons will appear further downfield, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and the fluorine-fluorine coupling constants provide crucial information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (ethynyl) | 3.2 | s | - |

| ¹H (aromatic) | 7.0 - 7.5 | m | J(H,F), J(H,H) |

| ¹³C (ethynyl) | 80 - 90 | s | - |

| ¹³C (aromatic) | 110 - 165 | m | J(C,F), J(C,H) |

| ¹⁹F | -110 to -115 | m | J(F,F), J(F,H) |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.

To definitively assign the NMR signals and establish the connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the signals of the aromatic protons to their corresponding carbon atoms.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly sensitive to its structure.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch will likely appear as a weak absorption in the region of 2100-2140 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1300 cm⁻¹ region, while the C-Cl stretch is expected in the lower frequency region of 600-800 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information to FTIR. The C≡C triple bond, often weak in the IR spectrum, typically shows a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ region. The symmetric breathing vibration of the benzene ring is also a characteristic and often strong band in the Raman spectrum, typically observed around 1000 cm⁻¹.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | ~3300 (weak, sharp) | ~3300 (medium) |

| C≡C Stretch | 2100-2140 (weak) | 2100-2140 (strong) |

| Aromatic C-H Stretch | >3000 (medium) | >3000 (medium) |

| Aromatic C=C Stretch | 1400-1600 (medium-strong) | 1400-1600 (medium-strong) |

| C-F Stretch | 1100-1300 (strong) | 1100-1300 (weak) |

| C-Cl Stretch | 600-800 (medium) | 600-800 (medium) |

| Ring Breathing | - | ~1000 (strong) |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₃ClF₂), the calculated exact mass is 171.9891 Da. HRMS can confirm this mass with high accuracy, typically to within a few parts per million, which provides strong evidence for the molecular formula.

The mass spectrum will also display a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Fragmentation studies, often aided by techniques like tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, the ethynyl group, or a hydrogen cyanide (HCN) molecule from the fragmentation of the aromatic ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-chloro-3,5-difluorobenzene |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, which allows for the determination of atomic positions. For a molecule like this compound, this analysis would confirm the planarity of the difluorochlorophenyl ring and the linear geometry of the ethynyl (C≡CH) group. Furthermore, it would provide precise measurements of the C-Cl, C-F, C-C, and C-H bond lengths, as well as the bond angles within the benzene ring.

In the crystal lattice, molecules of related halogenated benzofuran (B130515) derivatives have been observed to form dimers and extended networks through various intermolecular interactions. researchgate.netnih.gov A crystallographic study of this compound would similarly elucidate how its molecules pack in the solid state, revealing the distances and geometries of any intermolecular contacts that dictate the crystal's structure and stability.

To illustrate the type of information obtained from such an analysis, the following table presents an example of crystallographic data for a related halogenated organic compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. nih.gov

Interactive Table: Example Crystallographic Data for a Halogenated Aromatic Compound Note: This data is for a different compound and is presented for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀ClFO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9626 |

| b (Å) | 8.3518 |

| c (Å) | 10.7127 |

| α (°) | 92.758 |

| β (°) | 95.509 |

| γ (°) | 112.373 |

| Volume (ų) | 652.97 |

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

In the absence of a crystal structure, advanced spectroscopic techniques are invaluable for probing the non-covalent intermolecular interactions that govern the supramolecular assembly of molecules like this compound. Techniques such as Fourier Transform Raman (FT-Raman) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly sensitive to the subtle changes in vibrational modes that occur upon the formation of intermolecular bonds. nih.gov

The structure of this compound suggests the potential for several types of intermolecular interactions:

Halogen Bonding: The chlorine atom on the aromatic ring possesses an electropositive region known as a σ-hole, which can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule (e.g., the π-system of the ring or a halogen atom). researchgate.netrsc.org The formation of a C-Cl···X halogen bond would cause a perturbation in the C-Cl vibrational frequency, which could be detected by Raman or IR spectroscopy. rsc.org

Hydrogen Bonding: The terminal hydrogen of the ethynyl group (C≡C-H) is acidic enough to act as a weak hydrogen bond donor. It can interact with electron-rich sites such as the fluorine or chlorine atoms, or the π-electrons of the aromatic ring of a neighboring molecule. These C-H···F, C-H···Cl, or C-H···π interactions would lead to shifts in the vibrational frequencies of the C-H and C≡C bonds. rsc.org

π-π Stacking: The electron-rich aromatic rings can stack on top of one another, an interaction driven by electrostatic and van der Waals forces. The insertion of electron-withdrawing nitro groups into a benzene ring has been shown to favor the formation of stacking interactions. rsc.org The halogen substituents on this compound would similarly influence the electronic nature of the ring and its propensity for stacking. These interactions can be studied by analyzing changes in the vibrational modes of the aromatic ring.

Vibrational spectroscopy, particularly FT-Raman, is a powerful tool for investigating these interactions in the solid state. nih.gov Shifts in the characteristic frequencies of specific bonds upon crystal formation, compared to the liquid or solution phase, provide direct evidence of their involvement in intermolecular bonding. For example, studies on halogen-bonded complexes have demonstrated shifts in vibrational frequencies of up to 8 cm⁻¹, providing significant evidence of charge transfer between the interacting molecules. rsc.orgrsc.org

Interactive Table: Potential Intermolecular Interactions and Spectroscopic Probes

| Interaction Type | Donor Group | Acceptor Group(s) | Spectroscopic Technique(s) | Expected Observation |

|---|---|---|---|---|

| Halogen Bond | C-Cl | F, Cl, π-system | FT-Raman, ATR-FTIR | Shift in the C-Cl stretching frequency. |

| Hydrogen Bond | C≡C-H | F, Cl, π-system | FT-Raman, ATR-FTIR | Shift in C-H and C≡C stretching/bending frequencies. |

By employing these advanced spectroscopic methods, a detailed picture of the intermolecular forces at play in the solid state of this compound and its derivatives can be constructed, providing fundamental insights into their crystal packing and material properties.

Computational and Theoretical Investigations of 5 Chloro 2 Ethynyl 1,3 Difluorobenzene

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the distribution of electron density or electrostatic potential is not available from dedicated studies on this compound.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Hyperconjugation

A detailed NBO analysis, which would provide insights into donor-acceptor interactions, orbital hybridization, and hyperconjugative effects specific to 5-Chloro-2-ethynyl-1,3-difluorobenzene, has not been published.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

There are no computational studies that map out potential reaction pathways, identify transition states, or calculate activation energies for reactions involving this molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

While theoretical predictions of spectroscopic data (such as IR, Raman, or NMR spectra) are a common application of computational chemistry, no such theoretical spectra for this compound have been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Derivatization Strategies and Synthetic Utility of 5 Chloro 2 Ethynyl 1,3 Difluorobenzene

Functionalization of the Ethynyl (B1212043) Moiety beyond Cycloadditions

The terminal alkyne, or ethynyl moiety, is a cornerstone of synthetic chemistry, offering a gateway to a vast array of chemical transformations beyond its well-known participation in cycloaddition reactions. In the context of 5-Chloro-2-ethynyl-1,3-difluorobenzene, this functional group can be selectively manipulated while leaving the aromatic halogens intact, enabling the introduction of diverse structural motifs.

Key transformations of the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds. The terminal alkyne of this compound can be coupled with a wide variety of aryl or vinyl halides to generate more complex internal alkynes. This reaction is fundamental for extending conjugation and building rigid molecular scaffolds.

Hydration Reactions: The ethynyl group can undergo hydration to form a methyl ketone (via a Markovnikov addition) or an aldehyde (via an anti-Markovnikov addition). Acid-catalyzed hydration, typically with mercury(II) salts, yields the ketone, while hydroboration-oxidation sequences provide access to the aldehyde.

Carbometalation: The addition of organometallic reagents across the carbon-carbon triple bond allows for the stereoselective synthesis of substituted alkenes.

Addition of Heteroatoms: A variety of heteroatoms can be added across the alkyne. For instance, hydrothiolation (addition of H-S bonds) and hydroamination (addition of H-N bonds) can be achieved, often with metal catalysis, to produce vinyl sulfides and enamines, respectively.

Formation of Metal Acetylides: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a metal acetylide (e.g., lithium or copper acetylide). These nucleophilic intermediates can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to further extend the carbon chain.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Di-substituted Alkyne | Forms C(sp)-C(sp²) bonds; extends conjugation. |

| Markovnikov Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Introduces a carbonyl functional group. |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov hydration to form an aldehyde. |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne, Cu(I) salt, Base | Unsymmetrical Di-yne | Creates conjugated di-yne systems. |

Selective Transformations of the Aromatic Halogens (Chlorine and Fluorine)

The difluorobenzene core of the molecule contains three halogen substituents with distinct reactivities, enabling highly selective transformations. The chlorine atom and the two fluorine atoms can be targeted under different reaction conditions, a feature that is central to the compound's utility as a building block.

Transformations of the Chlorine Atom: The carbon-chlorine bond is generally more susceptible to oxidative addition by transition metals like palladium than the highly robust carbon-fluorine bond. This differential reactivity allows for selective cross-coupling reactions at the chlorine position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can selectively replace the chlorine atom with an aryl, heteroaryl, or alkyl group. nih.govuzh.ch

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloro-position with primary or secondary amines.

Stille Coupling: Coupling with organostannanes provides another efficient method for C-C bond formation at the C-Cl position. researchgate.net

Transformations of the Fluorine Atoms: While C-F bonds are typically unreactive in palladium-catalyzed cross-coupling, they are susceptible to nucleophilic aromatic substitution (SNAr), especially because the aromatic ring is activated by the other electron-withdrawing halogens. researchgate.netlibretexts.org The fluorine atoms are excellent leaving groups in SNAr reactions. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluorine atoms, particularly at elevated temperatures. youtube.com The positions of the fluorine atoms (ortho and para to the chlorine) further activate them towards nucleophilic attack. Regioselectivity between the two fluorine atoms can often be controlled by the nature of the nucleophile and the reaction conditions.

| Target Halogen | Reaction Type | Typical Reagents & Conditions | Product | Key Selectivity Factor |

|---|---|---|---|---|

| Chlorine | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base (e.g., K₂CO₃) | Aryl/Alkyl substitution at C-Cl | Higher reactivity of C-Cl bond in oxidative addition. |

| Chlorine | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base (e.g., NaOt-Bu) | Amine substitution at C-Cl | Preferential oxidative addition to the C-Cl bond. |

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | NaOR, KSR, or R₂NH; Polar aprotic solvent (e.g., DMSO, DMF) | Alkoxy, Thioether, or Amine substitution at C-F | High stability of C-F bond to Pd catalysts; F is a good leaving group in SNAr. |

Development of this compound as a Versatile Building Block for Complex Architectures

The true synthetic power of this compound emerges from the ability to combine the selective reactions of its different functional groups in a sequential manner. This "orthogonal" reactivity makes it an ideal scaffold for constructing complex, highly substituted aromatic compounds. americanelements.comnih.govossila.com A synthetic chemist can devise a multi-step route where each reactive site is addressed independently, allowing for the precise installation of different substituents.

For example, a synthetic strategy could involve:

Step 1: Functionalization of the ethynyl group via Sonogashira coupling to introduce a large aromatic substituent.

Step 2: Selective Suzuki-Miyaura coupling at the chlorine position to add a second, different aryl group.

Step 3: Nucleophilic aromatic substitution of one or both fluorine atoms to introduce heteroatomic functionalities.

This step-wise approach provides access to a vast chemical space from a single starting material, making it an exceptionally efficient tool for generating molecular diversity.

Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Difluorobenzene Core

The strategic positioning of the ethynyl group ortho to a halogen atom (fluorine) provides a classic precursor for the synthesis of fused heterocyclic and polycyclic systems via intramolecular cyclization reactions. rsc.org After an initial reaction on either the alkyne or the halogen, a subsequent cyclization step can form a new ring.

Synthesis of Benzofurans and Related Heterocycles: If the chlorine atom is first converted to a hydroxyl group (via a multi-step sequence or a conceptually similar SNAr reaction), a subsequent base-mediated intramolecular cyclization onto the ethynyl group can yield a substituted benzofuran (B130515).

Synthesis of Indoles: A Buchwald-Hartwig amination at the chlorine position followed by a palladium- or copper-catalyzed intramolecular cyclization of the resulting amine onto the alkyne (a Larock-type indole (B1671886) synthesis) can produce fluorinated indole derivatives.

Synthesis of Quinolines and Isoquinolines: By elaborating the ethynyl group into a more complex side chain, subsequent intramolecular cyclizations can lead to the formation of various fused nitrogen-containing heterocycles. nih.govosi.lv

These strategies are invaluable for synthesizing novel heterocyclic cores that are decorated with fluorine atoms, a common motif in many modern pharmaceuticals due to the favorable metabolic stability and binding properties conferred by fluorine.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a "library") for high-throughput screening in drug discovery and materials science. The orthogonal reactivity of this compound makes it an excellent scaffold for this purpose. nih.gov

A combinatorial library could be generated by reacting the core molecule with different sets of reactants at its three distinct reactive sites. For example:

Position 2 (Ethynyl): A set of 10 different aryl iodides could be used in a Sonogashira coupling.

Position 5 (Chloro): A set of 10 different boronic acids could be used for a Suzuki-Miyaura coupling.

Position 1/3 (Fluoro): A set of 10 different alcohols could be used in an SNAr reaction.

By systematically combining these reactions, a library of 10 x 10 x 10 = 1000 unique compounds could theoretically be generated from the single starting scaffold. This approach significantly accelerates the discovery of new molecules with desired biological or physical properties. The fluorinated benzene (B151609) core provides a consistent structural element while the substituents at the three variable positions allow for fine-tuning of the molecule's characteristics.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-2-ethynyl-1,3-difluorobenzene in laboratory settings?

Methodological Answer:

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Ensure safety showers and eye-wash stations are accessible .

- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing. Avoid skin contact due to potential halogenated compound toxicity .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers. Use chemically compatible containers (e.g., glass or fluoropolymer-lined) to prevent degradation .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

- Halogenation Strategies : Start with 1,3-difluorobenzene derivatives. Introduce chlorine via electrophilic substitution (e.g., using Cl₂/AlCl₃) at the 5-position. Ethynylation can be achieved via Sonogashira coupling with terminal alkynes under palladium catalysis .

- Typical Yields : Reported yields for analogous difluorobenzene derivatives range from 50–75%, depending on reaction temperature (80–120°C) and catalyst loading (2–5 mol% Pd) .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the molecular geometry and confirm substitution patterns. For example, similar halogenated aromatics show C–Cl and C–F bond lengths of ~1.73 Å and ~1.34 Å, respectively .

- NMR Spectroscopy : Use ¹⁹F NMR to distinguish between ortho/meta fluorine environments (δ ≈ -110 to -150 ppm). ¹H NMR can identify ethynyl protons (δ ≈ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- By-product Analysis : Monitor intermediates via LC-MS or GC-MS. For example, over-chlorination at the 4-position is a common side reaction; adjust Cl₂ stoichiometry to ≤1.1 equivalents .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve ethynylation efficiency compared to THF, reducing dimerization of alkynes .

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the ethynyl group acts as a strong electron-withdrawing moiety, directing substitution at the 2-position .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility. Fluorinated aromatics exhibit higher solubility in dichloromethane than in water (logP ≈ 2.5–3.0) .

Q. How should researchers address discrepancies in crystallographic or NMR data?

Methodological Answer:

- Data Validation : Cross-reference experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). For crystallography, validate thermal displacement parameters to detect disorder .

- Contradiction Resolution : If NMR signals conflict with X-ray data (e.g., unexpected proton environments), consider dynamic effects (e.g., rotational barriers in ethynyl groups) .

Q. What strategies enable functionalization of the ethynyl group for further modifications?

Methodological Answer:

- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties. Optimize Cu(I) catalyst concentration (1–5 mol%) to avoid side reactions .

- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids. The ethynyl group stabilizes palladium intermediates, enhancing coupling efficiency .

Experimental Design & Data Analysis

Q. How do chlorine and fluorine substituents influence solubility and reactivity?

Methodological Answer:

- Solubility : Fluorine increases lipophilicity (logP +0.25 per F), while chlorine adds steric bulk. Use Hansen solubility parameters to select solvents (e.g., acetone for polar systems) .

- Reactivity : Fluorine deactivates the ring toward electrophilic substitution but enhances stability against oxidation. Chlorine at the 5-position directs electrophiles to the 2- or 4-positions .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

Methodological Answer:

- Heat Management : Exothermic chlorination steps require jacketed reactors for temperature control (ΔT < 10°C) to prevent decomposition .

- Purification : Switch from column chromatography (small scale) to fractional crystallization. For example, use hexane/ethyl acetate (3:1) to isolate pure product .

Q. How can researchers validate the purity of derivatives for biological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.